2-(3-Methyl-1-piperidinyl)propyl 2-naphthyl sulfone
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Overview
Description
2-(3-Methyl-1-piperidinyl)propyl 2-naphthyl sulfone (MPPNS) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPPNS is a sulfone derivative of naphthalene and contains a piperidine ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-piperidinyl)propyl 2-naphthyl sulfone is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to possess anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its potential effects on human health.
Advantages and Limitations for Lab Experiments
2-(3-Methyl-1-piperidinyl)propyl 2-naphthyl sulfone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3-Methyl-1-piperidinyl)propyl 2-naphthyl sulfone. In the field of medicine, further studies are needed to determine its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anticancer agent. In the field of material science, further studies are needed to determine its potential as a photosensitizer in dye-sensitized solar cells. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential effects on human health.
Synthesis Methods
2-(3-Methyl-1-piperidinyl)propyl 2-naphthyl sulfone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-naphthol with 3-methylpiperidine in the presence of sulfuric acid. The resulting intermediate is then treated with sodium hydroxide to obtain this compound.
Scientific Research Applications
2-(3-Methyl-1-piperidinyl)propyl 2-naphthyl sulfone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In the field of material science, this compound has been investigated for its potential use as a photosensitizer in dye-sensitized solar cells.
properties
Molecular Formula |
C19H25NO2S |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
3-methyl-1-(1-naphthalen-2-ylsulfonylpropan-2-yl)piperidine |
InChI |
InChI=1S/C19H25NO2S/c1-15-6-5-11-20(13-15)16(2)14-23(21,22)19-10-9-17-7-3-4-8-18(17)12-19/h3-4,7-10,12,15-16H,5-6,11,13-14H2,1-2H3 |
InChI Key |
APQVXJNBJOYYKX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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